molecular formula C12H7N3O6 B14718929 1,1'-Biphenyl, 2,4',6-trinitro- CAS No. 22001-00-9

1,1'-Biphenyl, 2,4',6-trinitro-

Cat. No.: B14718929
CAS No.: 22001-00-9
M. Wt: 289.20 g/mol
InChI Key: ZIAXQDGZKOVDIO-UHFFFAOYSA-N
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Description

1,1'-Biphenyl, 2,4',6-trinitro- is a nitro-substituted biphenyl derivative characterized by three nitro (-NO₂) groups at the 2, 4', and 6 positions of the biphenyl backbone. While specific data on this compound is sparse in publicly available literature, its structural analogs and functional groups provide a basis for inferring properties. The substitution pattern (meta and para positions) likely influences its electronic properties, solubility, and reactivity compared to other biphenyl derivatives.

Properties

CAS No.

22001-00-9

Molecular Formula

C12H7N3O6

Molecular Weight

289.20 g/mol

IUPAC Name

1,3-dinitro-2-(4-nitrophenyl)benzene

InChI

InChI=1S/C12H7N3O6/c16-13(17)9-6-4-8(5-7-9)12-10(14(18)19)2-1-3-11(12)15(20)21/h1-7H

InChI Key

ZIAXQDGZKOVDIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1,1’-Biphenyl, 2,4’,6-trinitro- typically involves nitration reactions. The process begins with biphenyl, which undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the selective introduction of nitro groups at the 2, 4’, and 6 positions on the biphenyl ring.

Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1,1’-Biphenyl, 2,4’,6-trinitro- undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents. Common reagents for these reactions include sodium methoxide or potassium hydroxide.

    Oxidation: While less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields amino derivatives, while substitution can produce a variety of substituted biphenyl compounds.

Scientific Research Applications

1,1’-Biphenyl, 2,4’,6-trinitro- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 1,1’-Biphenyl, 2,4’,6-trinitro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved may include electron transfer processes and the formation of reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitro-Substituted Biphenyls

1,1'-Biphenyl, 4,4'-dinitro- (CAS: 1528-74-1)
  • Formula : C₁₂H₈N₂O₄
  • Molecular Weight : 244.20 g/mol .
  • Symmetrical substitution (4,4') may enhance crystallinity and melting point relative to asymmetric trinitro substitution.
Property 1,1'-Biphenyl, 2,4',6-trinitro- (Inferred) 1,1'-Biphenyl, 4,4'-dinitro-
Nitro Groups 3 (2, 4', 6) 2 (4, 4')
Molecular Weight ~289–300 g/mol* 244.20 g/mol
Stability Likely lower due to steric strain Higher symmetry may aid stability
Applications Potential explosives, reactive intermediates Dyes, polymer precursors

*Estimated based on nitro group addition (~45 g/mol per -NO₂).

Chlorinated Biphenyls (PCBs)

1,1'-Biphenyl, 2,4,6-trichloro- (PCB-031) (CAS: 16606-02-3)
  • Formula : C₁₂H₇Cl₃
  • Molecular Weight : 257.54 g/mol .
  • PCBs are historically linked to industrial applications (e.g., dielectric fluids) rather than reactive or explosive uses.
Property 1,1'-Biphenyl, 2,4',6-trinitro- (Inferred) PCB-031
Substituent Type Nitro (-NO₂) Chlorine (-Cl)
Environmental Impact Likely biodegradable due to nitro groups Persistent, bioaccumulative
Toxicity Possible mutagenicity (nitroaromatics) Carcinogenic, endocrine disruptor

Mixed Halogenated/Nitro Derivatives

  • Higher halogen content correlates with increased lipophilicity and resistance to degradation.
  • In contrast, trinitro substitution would prioritize reactivity over persistence.

Research Findings and Limitations

  • Thermal Stability : Nitro groups in ortho/para positions (e.g., 2,4',6) may introduce steric hindrance, reducing thermal stability compared to symmetrical derivatives like 4,4'-dinitro-biphenyl .
  • Synthesis Challenges : Asymmetric trinitro-substituted biphenyls require precise regioselective nitration, complicating large-scale production.
  • Data Gaps : Direct experimental data (e.g., melting point, toxicity) for 1,1'-Biphenyl, 2,4',6-trinitro- is absent in the reviewed literature. Comparisons rely on structural extrapolation and properties of nitroaromatics generally.

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